Violacein

描述

This compound has been reported in Chromobacterium violaceum with data available.

Structure

3D Structure

属性

IUPAC Name |

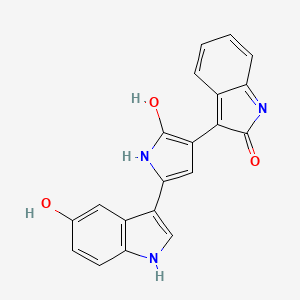

3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3/c24-10-5-6-15-12(7-10)14(9-21-15)17-8-13(19(25)23-17)18-11-3-1-2-4-16(11)22-20(18)26/h1-9,21,23-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLJIZCPRXXHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=C3)C4=CNC5=C4C=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028415 | |

| Record name | Violacein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-54-9 | |

| Record name | Violacein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violacein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIOLACEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJH0DSQ3SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Producers of Violacein Pigment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violacein is a naturally occurring purple pigment with a growing portfolio of documented biological activities, including antibacterial, antiviral, antifungal, and antitumor properties. This bisindole compound, derived from the condensation of two tryptophan molecules, is a secondary metabolite produced by a diverse range of bacteria. Its striking color and therapeutic potential have made it a subject of intense research for applications in medicine, biotechnology, and industry. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative production data, detailed experimental protocols, and the molecular pathways governing its synthesis.

Natural Sources and Producers of this compound

This compound is synthesized by a variety of Gram-negative bacteria, often isolated from diverse environmental niches, highlighting the pigment's potential role in survival and interspecies competition. The primary producers belong to the genera Chromobacterium, Janthinobacterium, Pseudoalteromonas, Duganella, and Collimonas.

Table 1: Prominent Natural Producers of this compound and Their Isolation Sources

| Bacterial Species | Strain Example(s) | Isolation Source(s) | Citations |

| Chromobacterium violaceum | ATCC 12472, CCT 3496 | Soil and water in tropical and subtropical regions | [1] |

| Janthinobacterium lividum | DSM1522, ATCC 12473 | Soil, freshwater, glaciers | [2][3][4] |

| Pseudoalteromonas luteoviolacea | S4054 | Marine environments, associated with sponges and algae | [2] |

| Pseudoalteromonas sp. | 520P1 | Marine environments | [5] |

| Pseudoalteromonas ulvae | TC14 | Marine environments (Mediterranean Sea) | [6] |

| Duganella violaceinigra | str. NI28 | Soil | |

| Collimonas sp. | Seawater, marine sponges, coral reefs |

Quantitative Production of this compound

The yield of this compound is highly dependent on the producing strain, culture conditions (such as media composition, pH, temperature, and aeration), and extraction methods. The following table summarizes reported this compound yields from various bacterial producers.

Table 2: Quantitative this compound Production in Different Bacterial Species

| Bacterial Species | Strain | Culture Conditions | This compound Yield | Citations |

| Chromobacterium violaceum | ATCC 12472 | Nutrient Broth (NB) with 0.3 mg/mL L-tryptophan and 160 µg/mL formic acid, 25°C, 180 rpm, 48h | 1.02 g/L | [7] |

| Chromobacterium violaceum | - | NB, 26°C, 120 rpm, 7 days | 0.549 g/L | [5] |

| Janthinobacterium lividum | JL | NB, 25°C, pH 7.0, 6 days | 0.305 g/L | [2] |

| Janthinobacterium lividum | JL | Fed-batch bioreactor with 1% (v/v) glycerol, 25°C, pH 7.0 | 1.828 g/L | [2] |

| Duganella violaceinigra | str. NI28 | Nutrient Broth, 24h | 18.9 mg/L |

Signaling and Biosynthetic Pathways

The production of this compound is a tightly regulated process, primarily controlled by quorum sensing (QS) and the enzymatic cascade of the vio operon.

Quorum Sensing Regulation

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In this compound-producing bacteria, this system typically involves the production of N-acylhomoserine lactone (AHL) signal molecules.

The CviI/R system in Chromobacterium violaceum is a well-characterized LuxI/R-type quorum-sensing circuit. The CviI protein synthesizes the AHL signal molecule, N-hexanoyl-L-homoserine lactone (C6-HSL). As the bacterial population density increases, the concentration of C6-HSL rises. Upon reaching a threshold concentration, C6-HSL binds to and activates the cytoplasmic receptor protein CviR. The CviR-AHL complex then acts as a transcriptional activator, binding to the promoter region of the this compound biosynthetic operon (vioABCDE) and initiating its transcription.

In Janthinobacterium lividum, this compound production is also influenced by quorum sensing, though the system can be more complex. Some strains possess both a Janthinobacterium-specific QS (JQS) system and an AHL-based QS system. The presence of both systems appears to augment this compound production. The production of AHLs is positively regulated by glucose, while this compound synthesis is enhanced by glycerol and inhibited by glucose, suggesting a complex interplay of metabolic and cell-density signals.

Pseudoalteromonas species also utilize AHL-mediated quorum sensing to regulate this compound production. For instance, Pseudoalteromonas sp. 520P1 produces N-(3-oxooctanoyl)-homoserine lactone, which induces this compound synthesis. The genome of this strain contains at least one luxI homolog (AHL synthase) and five luxR homologs (AHL receptors), suggesting a complex regulatory network.

This compound Biosynthetic Pathway (vioABCDE)

The synthesis of this compound from L-tryptophan is catalyzed by five enzymes encoded by the vioA, vioB, vioC, vioD, and vioE genes.

-

VioA: An L-tryptophan oxidase, converts L-tryptophan into indole-3-pyruvic acid (IPA) imine.

-

VioB: A heme-containing oxidase, dimerizes the IPA imine intermediate.

-

VioE: Catalyzes a 1,2-shift of an indole ring, converting the imine dimer to prodeoxyviolaceinic acid.

-

VioD: A monooxygenase, hydroxylates one of the indole rings to form prothis compound.

-

VioC: Another monooxygenase, hydroxylates the second indole ring, leading to the final this compound molecule.

Experimental Protocols

This section provides detailed methodologies for the production, extraction, purification, and quantification of this compound.

General Experimental Workflow

The overall process for obtaining and analyzing this compound from a bacterial culture involves several key stages, from initial cultivation to final characterization.

Protocol for this compound Production from Chromobacterium violaceum

-

Inoculum Preparation: Inoculate a single colony of C. violaceum into 10 mL of Nutrient Broth (NB). Incubate at 25-30°C with shaking (180-200 rpm) until the culture reaches an optical density at 600 nm (OD600) of approximately 1.0.

-

Production Culture: Inoculate 100 mL of NB in a 250 mL flask with 1% (v/v) of the seed culture. For enhanced production, the medium can be supplemented with L-tryptophan (e.g., 0.3 g/L).

-

Incubation: Incubate the production culture at 25-30°C with shaking (180-200 rpm) for 48-72 hours in the dark, as light can degrade this compound.

Protocol for this compound Extraction

-

Cell Harvesting: Transfer the bacterial culture to centrifuge tubes and centrifuge at 8,000-10,000 x g for 15 minutes to pellet the cells.

-

Supernatant Removal: Decant and discard the supernatant.

-

Cell Lysis and Extraction: Resuspend the cell pellet in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO). For every 1 gram of wet cell pellet, use approximately 10 mL of solvent.

-

Incubation/Disruption: Vortex the mixture vigorously and incubate at room temperature for 30 minutes with agitation. For more efficient extraction, cell disruption methods like sonication can be employed.

-

Debris Removal: Centrifuge the mixture at 10,000-12,000 x g for 10 minutes to pellet the cell debris.

-

Collection of Extract: Carefully collect the colored supernatant containing the crude this compound extract.

Protocol for this compound Purification (Column Chromatography)

-

Column Preparation: Pack a silica gel column with a suitable non-polar solvent system, such as a mixture of cyclohexane and ethyl acetate.

-

Sample Loading: Concentrate the crude this compound extract under reduced pressure and redissolve it in a minimal amount of the mobile phase before loading it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in cyclohexane). Collect the fractions.

-

Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing pure this compound.

-

Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain purified this compound crystals.

Protocol for this compound Quantification

-

Sample Preparation: Dilute the this compound extract in the same solvent used for extraction (e.g., ethanol or DMSO) to obtain an absorbance reading within the linear range of the spectrophotometer.

-

Spectrophotometric Measurement: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 575 nm in ethanol and DMSO. Use the solvent as a blank.

-

Concentration Calculation: Calculate the concentration of this compound using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance.

-

ε is the molar extinction coefficient.

-

c is the concentration.

-

l is the path length of the cuvette (typically 1 cm).

-

Molar Extinction Coefficients (ε) for this compound:

-

In Ethanol: 56.01 mL mg⁻¹ cm⁻¹ at 575 nm[6]

-

In DMSO: A value of 10.955 L g⁻¹ cm⁻¹ at 575 nm has been used in some studies.[7] Another study reports a molar absorption coefficient of 57.856 mL/mg/cm at 580 nm in DMSO.[5] It is crucial to use the value corresponding to the specific conditions and desired units.

Conclusion

This compound remains a molecule of significant interest due to its diverse biological activities and potential for therapeutic and industrial applications. A thorough understanding of its natural producers, the factors influencing its production, and the underlying molecular pathways is essential for harnessing its full potential. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working on the discovery, characterization, and application of this promising natural pigment. Further research into optimizing production yields through metabolic engineering and exploring the full range of its bioactivities will continue to drive innovation in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bepls.com [bepls.com]

- 6. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Violacein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violacein, a naturally occurring deep violet pigment, has garnered significant scientific interest due to its broad spectrum of biological activities.[1][2][3][4] First described in 1882, this bisindole compound is a secondary metabolite produced by several species of Gram-negative bacteria, most notably Chromobacterium violaceum.[5][6] Initially investigated for its striking color, research has since unveiled its potent antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.[1][2][4][7] This in-depth technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of this compound, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of its action.

Discovery and Historical Perspective

The journey of this compound began in 1880 when Italian scientist Curzio Bergonzini serendipitously discovered a purple bacterium, which he named Chromobacterium violaceum, in a forgotten biological experiment.[8][9] It took nearly a century for the scientific community to elucidate the structure and biosynthetic pathway of the pigment responsible for this vibrant color, which was named this compound.[8] Early studies focused on the basic microbiology of the producing organisms, but by the mid-20th century, the antimicrobial properties of this compound began to be recognized.[9] This marked a pivotal shift towards investigating its potential therapeutic applications. Subsequent decades of research have expanded our understanding of its diverse pharmacological activities, leading to its current status as a promising lead compound in drug discovery.

Physicochemical Properties of this compound

This compound is a bisindole alkaloid with a complex chemical structure. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₁₃N₃O₃ | [1] |

| Molar Mass | 343.342 g/mol | [1] |

| Appearance | Dark violet/purple crystalline powder | [5] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, acetone, and DMSO | [10][11] |

| UV-Vis λmax (in DMSO) | ~580 nm |

Biological Activities of this compound: Quantitative Data

This compound exhibits a wide range of biological activities, which have been quantified in numerous studies. The following tables summarize key data on its antimicrobial, anticancer, antiviral, and antioxidant properties.

Antimicrobial Activity

This compound demonstrates potent activity against a variety of pathogenic bacteria and fungi. Minimum Inhibitory Concentration (MIC) is a standard measure of its efficacy.

| Organism | Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | ATCC 6538P | 1.25 | [9] |

| Staphylococcus aureus | USA300 LAC (MRSA) | 7.89 - 8.0 | [12] |

| Staphylococcus aureus | MTCC 3160 | 5.7 | [12] |

| Pseudomonas aeruginosa | DSM 50071 | 19.5 - 19.8 | [12] |

| Pseudomonas aeruginosa | MTCC 1688 | 18.5 | [12] |

| Klebsiella pneumoniae | - | 15.6 | [4] |

| Vibrio cholerae | - | 20.0 | [4] |

| Salmonella typhi | - | 5.7 | [4] |

Anticancer Activity

This compound has shown significant cytotoxic effects against a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for its anticancer potency.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| SK-MEL-5 | Melanoma | 0.393 | [1] |

| HOS | Osteosarcoma | 0.35 | [2] |

| SaOS-2 | Osteosarcoma | 0.44 | [2] |

| MG-63 | Osteosarcoma | 0.50 | [2] |

| U-2 OS | Osteosarcoma | 0.72 | [2] |

| RD | Rhabdomyosarcoma | 0.88 | [2] |

| HepG2 | Hepatocellular Carcinoma | 9.864 | [1] |

| Huh7 | Hepatocellular Carcinoma | - | |

| HeLa | Cervical Cancer | 26 µg/mL | [5] |

| A549 | Lung Cancer | 31 µg/mL | [5] |

| MCF-7 | Breast Cancer | 4.5 (24h), 1.7 (48h), 0.51 (72h) | [13] |

Antiviral Activity

The antiviral activity of this compound has been investigated against several viruses, though its efficacy appears to be more modest compared to its other biological activities.

| Virus | Strain(s) | Activity (% inhibition at specific concentration) | Reference(s) |

| Herpes Simplex Virus 1 (HSV-1) | KOS | 21.47% at 1.25 µM | [14][15] |

| Herpes Simplex Virus 1 (HSV-1) | ATCC/VR-733 | 17.75% at 1.25 µM | [14][15] |

| Poliovirus type 2 | - | 8.51% at 1.25 µM | [14][15] |

| Simian Rotavirus SA11 | - | 24.27% at 1.25 µM | [14][15] |

| HIV-1 Reverse Transcriptase | - | 97.14% inhibition at 1 mM | [16] |

Antioxidant Activity

This compound exhibits significant antioxidant properties, as demonstrated by its ability to scavenge free radicals in various assays.

| Assay | IC₅₀ Value | Reference(s) |

| DPPH | 30 µM | [7][17] |

| DPPH | 297.88 µg/mL | [6] |

| ABTS | 0.1822 g/L | [18] |

| Nitric Oxide | 21 µM | [7][17] |

| Superoxide Radicals | 125 µM | [7][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound from Chromobacterium violaceum

This protocol is adapted from Rettori & Durán (1998).

-

Cultivation: Inoculate a suspension of C. violaceum into a liquid medium (e.g., 0.5% D-glucose, 0.5% peptone, 0.2% yeast extract) and incubate at 30°C for 12 hours with shaking.

-

Solid-State Fermentation: Inoculate the bacterial suspension onto a solid substrate, such as cotton carpets, and incubate at 30°C for 24 hours. The substrate will turn a vibrant violet color.

-

Extraction: Squeeze the substrate to remove excess medium and wash with distilled water. Extract the this compound twice with commercial ethanol.

-

Concentration: Filter the ethanolic solution and evaporate the solvent under reduced pressure to yield a crude extract.

-

Purification:

-

Perform a Soxhlet extraction, first with chloroform to remove impurities, followed by diethyl ether.

-

Extract the this compound from the solid residue using ethanol.

-

Further purify the ethanolic extract by crystallization.

-

For high purity, perform High-Performance Liquid Chromatography (HPLC) on a saturated ethanolic solution of the crystals. Collect the fraction corresponding to this compound.

-

-

Final Product: Evaporate the solvent from the collected HPLC fraction to obtain purified this compound crystals. Dry the crystals at 100°C for 24 hours.

Determination of Cytotoxicity using the MTT Assay

This protocol is a generalized procedure based on common practices.[4][8][14][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 50 µL of 1 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general principles of broth microdilution susceptibility testing.[10]

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria with no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the activation of the tumor necrosis factor receptor 1 (TNFR1) pathway.[5][12] This can lead to the activation of caspase-8 and subsequent downstream activation of effector caspases like caspase-3, ultimately resulting in programmed cell death.[5][13] Additionally, this compound can induce apoptosis through a p53-dependent mitochondrial pathway, leading to the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins.[2][13] This triggers the release of cytochrome c from the mitochondria and the activation of caspase-9.[2]

Caption: this compound-induced apoptosis pathways.

General Experimental Workflow for this compound Research

The study of this compound typically follows a systematic workflow, from its production to the evaluation of its biological activities. This process is crucial for the discovery and development of potential therapeutic applications.

Caption: A typical workflow for this compound research.

Conclusion

This compound stands as a testament to the vast therapeutic potential held within the microbial world. From its serendipitous discovery to its current status as a promising lead compound, the journey of this compound has been marked by continuous scientific exploration. Its potent and diverse biological activities, coupled with a growing understanding of its mechanisms of action, position it as a strong candidate for further development in the fields of oncology and infectious diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and practical methodologies necessary to advance the study of this remarkable natural product. The continued investigation into this compound and its derivatives holds the promise of novel therapeutic agents to address pressing global health challenges.

References

- 1. ovid.com [ovid.com]

- 2. The Natural Pigment this compound Potentially Suppresses the Proliferation and Stemness of Hepatocellular Carcinoma Cells In Vitro [mdpi.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. merckmillipore.com [merckmillipore.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Quantification of this compound in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 7. bepls.com [bepls.com]

- 8. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of this compound in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of this compound-mediated human leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces apoptosis in human breast cancer cells through up regulation of BAX, p53 and down regulation of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. Synergistic antimicrobial profiling of this compound with commercial antibiotics against pathogenic micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchhub.com [researchhub.com]

- 18. GenoChemetic Strategy for Derivatization of the this compound Natural Product Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Violacein: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violacein, a violet pigment produced by several species of bacteria, is a bisindole alkaloid with a growing reputation in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of this compound's chemical structure, physicochemical properties, and its multifaceted biological effects, including its anticancer, antimicrobial, and antiviral activities. Detailed methodologies for key experimental procedures are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising natural product.

Chemical Structure and Physicochemical Properties

This compound possesses a unique and rigid molecular architecture, which is fundamental to its biological activities. It is formed through the condensation of two L-tryptophan molecules.

Chemical Structure:

-

IUPAC Name: (3E)-3-[5-(5-Hydroxy-1H-indol-3-yl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]-1,3-dihydro-2H-indol-2-one[1]

The structure of this compound consists of three key moieties: a 5-hydroxyindole, an oxindole, and a 2-pyrrolidone ring.[4] This bisindole structure is responsible for its characteristic deep purple color and its ability to interact with various biological targets.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Appearance | Purple to black crystalline powder | [2] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Insoluble in water and non-polar organic solvents. | [2][5][6][7] |

| UV-Vis Absorption (λmax) | 258, 372, 575 nm (in ethanol) | [8] |

| Molar Extinction Coefficient (ε) | 2.97 ± 0.09 x 10⁻² mL/µg/cm (at 575 nm in ethanol) | [8] |

Biosynthesis of this compound

The biosynthesis of this compound is a well-characterized enzymatic pathway involving the products of the vio operon, which consists of five genes: vioA, vioB, vioC, vioD, and vioE. The pathway begins with two molecules of L-tryptophan and proceeds through a series of enzymatic modifications to yield the final this compound molecule.

The key steps in the biosynthetic pathway are:

-

Oxidation of L-tryptophan: The flavoenzyme VioA catalyzes the oxidation of L-tryptophan to indole-3-pyruvic acid (IPA) imine.

-

Dimerization: VioB facilitates the dimerization of two IPA imine molecules.

-

Rearrangement: VioE mediates a crucial 1,2-aryl shift of one of the indole rings, forming prodeoxythis compound.

-

Hydroxylation: VioD, a monooxygenase, hydroxylates one of the indole rings at the C5 position to produce prothis compound.

-

Final Oxidation: The final step is catalyzed by the FAD-dependent oxygenase VioC, which introduces a hydroxyl group at the C2 position of the second indole ring, leading to the formation of the oxindole moiety and the final this compound product.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic applications.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its mechanism of action is multifaceted and often involves the induction of apoptosis.

Quantitative Anticancer Activity of this compound:

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Leukemia | 0.7 | [2] |

| T24 | Bladder Cancer | 0.1135 ± 0.05 | [9] |

| 5637 | Bladder Cancer | 0.1129 ± 0.1 | [9] |

| HOS | Osteosarcoma | 0.35 | [10] |

| SaOS-2 | Osteosarcoma | 0.44 | [10] |

| MG-63 | Osteosarcoma | 0.50 | [10] |

| U-2 OS | Osteosarcoma | 0.72 | [10] |

| RD | Rhabdomyosarcoma | 0.88 | [10] |

| SK-MEL-5 | Melanoma | 0.393 | [11] |

| HepG2 | Hepatocellular Carcinoma | 9.864 | [11] |

| Huh7 | Hepatocellular Carcinoma | >10 | [11] |

| COS-7 | Kidney Fibroblast (non-cancer) | ~2.5 | [12] |

| V79-4 | Lung Fibroblast (non-cancer) | >1 | [13] |

Apoptosis Induction Signaling Pathway:

This compound triggers apoptosis in cancer cells through the modulation of several key signaling pathways. A simplified representation of this process is shown below.

The induction of apoptosis by this compound is associated with an increase in reactive oxygen species (ROS) generation, loss of mitochondrial membrane potential, and the activation of caspases-9 and -3.[1] Furthermore, this compound has been shown to upregulate the tumor suppressor p53 and its downstream target p21, while downregulating pro-survival signaling pathways such as AKT, ERK1/2, and STAT3.[1]

Antimicrobial Activity

This compound exhibits significant activity against a range of pathogenic bacteria, particularly Gram-positive species.

Quantitative Antimicrobial Activity of this compound:

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 1.25 - 5.7 | [4][14] |

| Staphylococcus epidermidis ATCC 12228 | 10 | [15] |

| Staphylococcus epidermidis ATCC 35984 | 20 | [15] |

| Klebsiella pneumoniae | 15.6 | [14] |

| Pseudomonas aeruginosa | 18.5 | [14] |

| Vibrio cholerae | 20.0 | [14] |

| Salmonella typhi | 5.7 | [14] |

| Escherichia coli | 4.4 | [6] |

Mechanism of Antimicrobial Action and Quorum Sensing Inhibition:

This compound's antimicrobial activity is, in part, attributed to its ability to disrupt bacterial cell membranes. Additionally, this compound is a known inhibitor of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. By interfering with QS signaling, this compound can attenuate the production of virulence factors and biofilm formation in pathogenic bacteria.

Antiviral Activity

This compound has also been investigated for its antiviral properties. While its activity is not as broad as its antibacterial or anticancer effects, it has shown inhibitory activity against certain viruses. For instance, this compound has been reported to inhibit the replication of Herpes Simplex Virus (HSV) and Poliovirus.[16][17] One study demonstrated that this compound could inhibit HIV-1 reverse transcriptase with an inhibition rate of 97.14% at a concentration of 1 mM.[17] However, other studies have shown weak or no activity against other viruses, indicating a degree of selectivity in its antiviral action.[16][18]

Quantitative Antiviral Activity of this compound:

| Virus | Assay | EC₅₀/IC₅₀ | Reference |

| HIV-1 Reverse Transcriptase | Inhibition Assay | IC₅₀ ≈ 0.2 mM | [17] |

| Herpes Simplex Virus (HSV) | Replication Assay | Weak inhibition | [16][17] |

| Poliovirus | Replication Assay | Weak inhibition | [16][17] |

Experimental Protocols

This section outlines the methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from a producing bacterial strain (e.g., Chromobacterium violaceum).

Methodology:

-

Cultivation: Inoculate a suitable liquid medium (e.g., nutrient broth supplemented with L-tryptophan) with a this compound-producing bacterial strain and incubate at 30°C with shaking for 48-72 hours until a deep violet color develops.

-

Cell Lysis and Extraction: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a suitable organic solvent such as ethanol or methanol and incubate with agitation to lyse the cells and extract the pigment.[19][20]

-

Crude Extract Preparation: Centrifuge the mixture to remove cell debris. Collect the supernatant containing the crude this compound extract. The solvent can be evaporated under reduced pressure to concentrate the extract.

-

Purification: The crude extract can be further purified using techniques such as silica gel column chromatography. A mobile phase of cyclohexane and ethyl acetate can be used to separate this compound from other compounds.[21] The purity of the collected fractions can be assessed by thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Assessment of Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final DMSO concentration is non-toxic to the cells). Include a vehicle control (solvent only).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22][23][24]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.

Assessment of Antimicrobial Activity (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4]

Conclusion

This compound is a natural bisindole pigment with a remarkable range of biological activities, including potent anticancer and antimicrobial effects. Its unique chemical structure and multifaceted mechanisms of action, which involve the induction of apoptosis in cancer cells and the inhibition of quorum sensing in bacteria, make it a highly promising candidate for further investigation and development as a therapeutic agent. This technical guide provides a solid foundation of its chemical and biological properties, along with key experimental methodologies, to aid researchers in exploring the full potential of this fascinating molecule. Further research is warranted to optimize its therapeutic efficacy, explore its in vivo activity in more detail, and develop novel drug delivery systems to enhance its clinical applicability.

References

- 1. The Natural Pigment this compound Potentially Suppresses the Proliferation and Stemness of Hepatocellular Carcinoma Cells In Vitro [mdpi.com]

- 2. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C20H13N3O3 | CID 11053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antimicrobial Effects of this compound against Planktonic Cells and Biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of quorum sensing in Chromobacterium violaceum by pigments extracted from Auricularia auricular - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medwinpublishers.com [medwinpublishers.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. bepls.com [bepls.com]

- 9. Evaluation of the anti-proliferative activity of this compound, a natural pigment of bacterial origin, in urinary bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor activity of natural pigment this compound against osteosarcoma and rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Anti-Cancer Activities of this compound: Actions on Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antitumor activity of natural pigment this compound against osteosarcoma and rhabdomyosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. This compound antimicrobial activity on Staphylococcus epidermidis and synergistic effect on commercially available antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Investigation of potential inhibitor properties of this compound against HIV-1 RT and CoV-2 Spike RBD:ACE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ovid.com [ovid.com]

- 20. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]

- 21. Purification of Natural Pigments this compound and Deoxythis compound Produced by Fermentation Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. MTT assay protocol | Abcam [abcam.com]

The vioABCDE Gene Cluster: A Technical Guide to its Function in Violacein Synthesis

Abstract: Violacein is a naturally occurring purple pigment with a range of potent biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Its biosynthesis is a complex process orchestrated by the vioABCDE gene cluster, an operon encoding five distinct enzymes that convert L-tryptophan into the final bisindole product.[3][4] A thorough understanding of this biosynthetic pathway is critical for researchers in microbiology, synthetic biology, and drug development seeking to harness this compound's therapeutic potential. This technical guide provides an in-depth analysis of the function of each gene within the vioABCDE cluster, details the enzymatic cascade of this compound synthesis, outlines regulatory mechanisms, and presents key experimental protocols for its study and quantification.

The this compound Biosynthetic Pathway

The synthesis of this compound from two molecules of L-tryptophan is a multi-step enzymatic process. The pathway is initiated by the VioA enzyme and proceeds through a series of intermediates, with four additional enzymes—VioB, VioE, VioD, and VioC—catalyzing subsequent steps.[3][5] The enzyme VioE plays a crucial "switching" role; in its absence, the pathway is diverted to produce the off-pathway metabolite chromopyrrolic acid.[5][6] The final two enzymes, VioD and VioC, are oxygenases responsible for hydroxylations that complete the this compound core structure, which is followed by a spontaneous oxidative decarboxylation to yield the final pigment.[1][3]

Functional Roles of the Vio Enzymes

The vioABCDE genes are typically organized into a single operon, ensuring the coordinated expression of the five enzymes required for this compound production.[4][7] Each enzyme has a highly specific role in the construction of the final molecule.

-

VioA (L-tryptophan oxidase): This FAD-dependent monooxygenase catalyzes the first and rate-limiting step: the oxidative conversion of L-tryptophan into indole-3-pyruvic acid (IPA) imine.[1][8][9] VioA is a member of the glutathione reductase family 2 of FAD-dependent oxidoreductases and shows high specificity for L-tryptophan.[1] Disruption of the vioA gene completely halts the production of this compound and its intermediates.[10][11]

-

VioB (IPA Imine Dimerase): VioB is a heme-dependent oxidase that catalyzes the dimerization of two IPA imine molecules to form a transient imine dimer.[3][5][12] This enzyme has also been described as having similarities to polyketide synthases.[7] Like VioA, VioB is essential for the pathway, and its absence prevents the formation of any downstream products.[10]

-

VioE (Indole-rearranging Enzyme): VioE is a unique enzyme that performs a sophisticated[1][3]-shift of an indole ring, converting the IPA imine dimer into protodeoxyviolaceinic acid (PDVA).[2][3][5] It functions without any cofactors or metal ions and acts as a crucial switch, directing the intermediate towards this compound synthesis.[6] In the absence of VioE, the reactive IPA imine dimer spontaneously converts to the off-pathway product chromopyrrolic acid, a key intermediate in the biosynthesis of indolocarbazole natural products.[6][13]

-

VioD (Protodeoxyviolaceinic Acid Hydroxylase): VioD is a FAD-dependent oxygenase that catalyzes the hydroxylation of one of PDVA's indole rings at the 5-position to produce protoviolaceinic acid (PVA).[1][3][14] The deletion of the vioD gene results in the accumulation of deoxythis compound, as VioC can still act on the PDVA substrate.[3]

-

VioC (Protoviolaceinic Acid Oxygenase): VioC is an NADP-dependent oxygenase that performs the final enzymatic step.[3][10] It hydroxylates the second indole ring of PVA at the 2-position, which creates an oxindole structure.[1][5] This is followed by a spontaneous oxidative decarboxylation to form the final this compound pigment.[1][3] VioC exhibits some substrate promiscuity and can also hydroxylate PDVA, leading to the formation of the common byproduct deoxythis compound.[3]

Regulation of the vioABCDE Operon

The expression of the vioABCDE gene cluster is tightly controlled, most notably by a quorum sensing (QS) system. In many producing organisms, such as Chromobacterium violaceum, the CviI/CviR system positively regulates the operon. The CviI synthase produces N-acylhomoserine lactone (AHL) signaling molecules.[12][15] At a high cell density, AHL accumulates and binds to the CviR transcriptional regulator. This CviR-AHL complex then binds to a specific site in the promoter region of vioA, activating the transcription of the entire vioABCDE operon.[15][16] Additionally, a novel repressor protein, VioS, has been identified that negatively controls the biosynthesis of this compound.[15]

References

- 1. Biosynthesis of this compound, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and related tryptophan metabolites produced by Chromobacterium violaceum: biosynthetic mechanism and pathway for construction of this compound core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The this compound Biosynthetic Enzyme VioE Shares a Fold with Lipoprotein Transporter Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneticsmr.com [geneticsmr.com]

- 8. Biosynthesis of this compound, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. caister.com [caister.com]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. Regulation of virulence in Chromobacterium violaceum and strategies to combat it - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of VioE, a key player in the construction of the molecular skeleton of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural basis for substrate binding and catalytic mechanism of the key enzyme VioD in the this compound synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Negative Regulation of this compound Biosynthesis in Chromobacterium violaceum [frontiersin.org]

- 16. researchgate.net [researchgate.net]

The Biological Role of Violacein: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Violacein is a purple bisindole pigment produced by a variety of Gram-negative bacteria, most notably Chromobacterium violaceum. This secondary metabolite is not essential for growth but serves a diverse range of crucial biological and ecological functions for the producing organism. Its production is intricately regulated, primarily through a quorum sensing (QS) mechanism, allowing the bacteria to coordinate gene expression in a cell-density-dependent manner. This compound exhibits a broad spectrum of bioactivities, including antimicrobial, antitumor, antiviral, antioxidant, and immunomodulatory effects. These properties make it a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the biological roles of this compound, its biosynthesis and regulation, mechanisms of action, and detailed protocols for its study.

Introduction: The Ecological Significance of this compound

In their natural environments, bacteria face constant competition for resources and threats from predators and environmental stressors. This compound-producing bacteria, which are typically found in soil and water habitats, leverage this pigment as a versatile defense and survival tool.[1] The primary ecological roles of this compound include:

-

Chemical Warfare and Competition: this compound possesses potent antibacterial activity, particularly against Gram-positive bacteria like the opportunistic pathogen Staphylococcus aureus.[2] This allows the producing bacteria to inhibit the growth of competitors, securing their ecological niche. The mechanism of action involves the disruption of the cytoplasmic membrane's integrity, leading to leakage of cellular contents and cell death.[2][3]

-

Defense Against Predation: Sessile bacteria are vulnerable to predation by bacterivorous protozoans and metazoans such as nematodes.[1] this compound acts as a feeding deterrent and is toxic to these predators, providing a significant survival advantage to the bacterial colony.[1][4]

-

Protection from Oxidative and UV Stress: The molecular structure of this compound, with its conjugated double bonds, allows it to function as a potent antioxidant.[5] It effectively scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting the bacterial cells from oxidative damage.[6] This antioxidant property is crucial for surviving in environments with high oxidative stress and may also offer protection against UV radiation.[5]

The this compound Biosynthesis Pathway

This compound is synthesized from two molecules of L-tryptophan through a series of enzymatic reactions catalyzed by five proteins encoded by the vioABCDE operon.[7][8] The pathway is a remarkable example of metabolic engineering within a bacterium to produce a complex secondary metabolite.

The key enzymatic steps are as follows:[9][10]

-

VioA (L-tryptophan oxidase): A flavoenzyme that oxidizes L-tryptophan to indole-3-pyruvic acid (IPA) imine.

-

VioB (Polyketide synthase-like enzyme): A heme-dependent protein that dimerizes two molecules of the IPA imine intermediate.

-

VioE (Rearrangement enzyme): This enzyme is crucial for the characteristic structure of this compound. It catalyzes a 1,2-indole rearrangement, forming the prodeoxythis compound scaffold. Without VioE, the pathway defaults to producing an off-pathway metabolite.[9]

-

VioD (Tryptophan 5-hydroxylase): A flavin-dependent oxygenase that hydroxylates one of the indole rings at the 5-position, converting prodeoxythis compound to prothis compound.[10]

-

VioC (Monooxygenase): The final enzyme in the pathway, another flavin-dependent oxygenase, acts on the second indole ring to create an oxindole, completing the formation of the this compound chromophore.[10]

Regulation of this compound Production

This compound production is a metabolically expensive process, and its expression is tightly controlled to occur only when the bacterial population is dense enough to benefit from its collective effects. This regulation is primarily achieved through quorum sensing (QS).

Quorum Sensing Control: The CviI/R System

In C. violaceum, the canonical QS system is composed of the LuxI and LuxR homologues, CviI and CviR, respectively.[11][12]

-

CviI: The autoinducer synthase, CviI, produces N-acylhomoserine lactone (AHL) signal molecules. In C. violaceum ATCC 12472, the primary signal is N-decanoyl-L-homoserine lactone (C10-HSL), while other strains may use N-hexanoyl-L-homoserine lactone (C6-HSL).[13][14]

-

CviR: A cytoplasmic transcriptional regulator. At low cell densities, CviR is inactive. As the bacterial population grows, the extracellular concentration of AHLs increases. Upon reaching a threshold concentration, AHLs diffuse back into the cells and bind to CviR.

-

Transcriptional Activation: The CviR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, including the vioA promoter of the this compound operon, thereby activating transcription.[11][13]

Negative Regulation by VioS

In addition to the positive regulation by the CviI/R system, this compound biosynthesis is also under the negative control of a repressor protein called VioS.[15] VioS acts antagonistically to the CviR-AHL complex, providing an additional layer of control over pigment production. The VioS repressor directly targets the vioA promoter, and its activity does not appear to influence the expression of the CviI/R system itself.[15] This dual-control mechanism allows for fine-tuned regulation of this important secondary metabolite.

Pharmacological Activities and Quantitative Data

This compound's diverse bioactivities have positioned it as a promising candidate for therapeutic development. The following tables summarize key quantitative data from the literature.

Table 1: Antimicrobial Activity of this compound

This compound demonstrates significant activity against various pathogenic bacteria, with a particular potency against Gram-positive organisms.

| Target Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | ATCC 29213 | 3.9 | ~9.0 | [2] |

| Staphylococcus aureus | ATCC 6538P | 1.25 | ~2.9 | [15] |

| Staphylococcus aureus | (Bovine Mastitis Isolates) | 2.7 - 10.8 | 6.25 - 25 | [5] |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 3.9 | ~9.0 | [2] |

| Staphylococcus aureus (MRSA) | Multidrug Resistant | ~0.78 | 1.8 | [16][17] |

| Klebsiella pneumoniae | - | 15.6 | ~36.0 | [18] |

| Pseudomonas aeruginosa | - | 18.5 | ~42.7 | [18] |

| Salmonella typhi | - | 5.7 | ~13.1 | [18] |

Note: MIC values were converted between µg/mL and µM using a molecular weight of 433.41 g/mol for this compound. Minor discrepancies may arise from differences in experimental conditions and this compound purity.

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

This compound induces cell death and inhibits the proliferation of a wide array of cancer cells, often at low micromolar concentrations.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SK-MEL-5 | Melanoma | 0.393 | [3] |

| A431 | Melanoma | ~1.0 | [11] |

| T24 | Bladder Cancer | 0.114 | [7] |

| 5637 | Bladder Cancer | 0.113 | [7] |

| HepG2 | Liver Cancer | 1.4 - 9.864 | [3][6] |

| Huh7 | Liver Cancer | ~2.0 | [3] |

| PANC-1 | Pancreatic Cancer | ~2.5 | [3] |

| HCT116 | Colon Cancer | ~10.0 | [3][11] |

| MCF-7 | Breast Cancer | ~1.5 | [11] |

| PC3 | Prostate Cancer | ~1.5 | [11] |

| 92.1 | Uveal Melanoma | 2.78 | [9] |

| OCM-1 | Uveal Melanoma | 3.69 | [9] |

| COS-7 | Kidney Fibroblast | 2.5 | [6] |

Table 3: Antioxidant Activity of this compound

This compound's ability to neutralize free radicals is a key aspect of its protective function.

| Assay | Radical Scavenged | IC₅₀ | Reference |

| DPPH | 1,1-diphenyl-2-picryl-hydrazyl | 30 µM | [19][20] |

| DPPH | 1,1-diphenyl-2-picryl-hydrazyl | 286.7 mg/L (~661 µM) | [21][22] |

| DPPH | 1,1-diphenyl-2-picryl-hydrazyl | 297.88 µg/mL (~687 µM) | [23] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 182.2 mg/L (~420 µM) | [21][22] |

| Nitric Oxide Scavenging | Nitric Oxide (NO) | 21 µM | [19][20] |

| Superoxide Scavenging | Superoxide (O₂⁻) | 125 µM | [19][20] |

| Hydrogen Peroxide Scavenging | Hydrogen Peroxide (H₂O₂) | 292.74 µg/mL (~675 µM) | [23] |

| Hydroxyl Radical Scavenging | Hydroxyl (•OH) | 296.74 µg/mL (~684 µM) | [23] |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating immune responses. In acute inflammation models, treatment with this compound led to a significant reduction in the serum levels of pro-inflammatory cytokines, including IL-6 and the chemokine CXCL1.[8] Concurrently, it increased the levels of the anti-inflammatory cytokine IL-10.[8] Further studies have confirmed its ability to reduce other key inflammatory mediators like TNF-α, TGF-β, and IL-1β.[24] In chronic inflammation models, this compound has been shown to promote the proliferation of regulatory T cells (Tregs), which are crucial for suppressing excessive immune responses.[8]

Key Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of this compound.

This compound Extraction and Quantification

Objective: To extract this compound from a bacterial culture and determine its concentration.

Methodology:

-

Cultivation: Grow a this compound-producing strain (e.g., C. violaceum ATCC 12472) in a suitable liquid medium (e.g., Luria-Bertani broth) at 30°C with shaking for 48-72 hours until dense purple color is observed.

-

Cell Harvesting: Transfer a known volume (e.g., 30 mL) of the culture to a centrifuge tube. Pellet the cells by centrifugation at 12,000 x g for 20 minutes.

-

Extraction:

-

Discard the supernatant.

-

Resuspend the cell pellet in a small volume of buffer or medium.

-

Add an equal volume of a lysis agent if necessary (e.g., 10% SDS), and vortex.[25]

-

Add at least 2 volumes of an organic solvent such as methanol, ethanol, or ethyl acetate.[1][25] Vortex vigorously until the purple pigment is visibly extracted into the solvent phase, leaving the cell debris colorless.

-

Centrifuge again at 12,000 x g for 15 minutes to pellet the cell debris.

-

-

Quantification:

-

Carefully transfer the pigmented supernatant to a new tube.

-

Measure the absorbance of the extract at a wavelength between 575-585 nm using a spectrophotometer.[1][25]

-

The concentration can be calculated using a standard curve of purified this compound or by using the molar extinction coefficient, although this may vary with the solvent used. For a rough estimate, this compound concentration (in µg/mL) can be calculated using the formula: (OD₅₇₅ * 1000) / 42.

-

Quorum Sensing Inhibition (QSI) Assay

Objective: To screen for compounds that inhibit AHL-mediated quorum sensing using a biosensor strain.

Principle: The C. violaceum CV026 strain is a mutant that cannot produce its own AHL signal but retains a functional CviR receptor. It will only produce this compound if a suitable short-chain AHL (e.g., C6-HSL) is provided exogenously. A test compound with QSI activity will prevent this induced pigment production, resulting in a colorless or white zone of growth around it.[12][26]

Methodology:

-

Inoculum Preparation: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C.

-

Plate Preparation: Prepare molten LB agar and cool to ~50°C. Seed the agar with the overnight CV026 culture (e.g., 100 µL per 25 mL agar) and a suitable concentration of C6-HSL (e.g., 5 µg/mL).[26] Pour into sterile petri dishes and allow to solidify.

-

Compound Application: Dissolve the test compound in a suitable solvent (e.g., ethanol or DMSO). Pipette a known amount (e.g., 10 µL) onto a sterile 6 mm paper disc. Prepare a solvent-only disc as a negative control.

-

Incubation: Place the discs onto the surface of the seeded agar plates. Incubate at 30°C for 24-48 hours.

-

Analysis: Measure the diameter of the colorless halo (zone of inhibition of this compound production) around the test disc. A larger halo indicates stronger QSI activity. It is crucial to confirm that the compound is not simply bactericidal by performing a parallel growth inhibition assay.

Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of mammalian cells.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[27][28]

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the wells. Include wells with untreated cells (vehicle control). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.[27]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple crystals. Gently shake the plate for 5-10 minutes.

-

Measurement: Read the absorbance at a wavelength between 540-590 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the effect of this compound on the formation of bacterial biofilms.

Principle: Crystal violet (CV) is a basic dye that stains both live and dead cells as well as extracellular matrix components within a biofilm. The amount of dye retained by the biofilm after washing is proportional to the total biofilm biomass.[14][29]

Methodology:

-

Inoculum Preparation: Grow an overnight culture of a biofilm-forming bacterium (e.g., S. aureus) in a suitable medium like Tryptic Soy Broth (TSB).

-

Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of fresh medium containing a 1:100 dilution of the overnight culture. Add 100 µL of medium containing serial dilutions of this compound. Include untreated wells as a positive control for biofilm formation and wells with sterile medium as a negative control.

-

Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours.

-

Washing: Discard the liquid contents of the plate by inverting it. Gently wash the wells twice with 200 µL of PBS or distilled water to remove planktonic (free-floating) cells.[30]

-

Staining: Add 125-150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[29]

-

Final Wash: Discard the CV solution and wash the plate multiple times with water until the control wells are colorless. Invert the plate on a paper towel to dry completely.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound CV dye.[14][31]

-

Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at ~590 nm with a microplate reader.

-

Analysis: Compare the absorbance of this compound-treated wells to the untreated control to determine the percentage of biofilm inhibition.

Conclusion and Future Directions

This compound is a multifaceted secondary metabolite that plays a critical role in the survival and competitive fitness of its producing bacteria. Its functions as an antimicrobial, antipredator, and antioxidant agent highlight its ecological importance. For drug development professionals, the potent antitumor, anti-inflammatory, and antimicrobial activities of this compound present a wealth of opportunities. The intricate quorum sensing-based regulation of its biosynthesis serves as a model system for studying bacterial communication and for the discovery of novel anti-virulence agents.

Future research should focus on several key areas:

-

Mechanism of Action: While the membrane-disruptive properties are known, the specific molecular targets for its antitumor and immunomodulatory effects require further elucidation.

-

Pharmacokinetics and Toxicology: In-depth in vivo studies are necessary to understand the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to pave the way for clinical applications.

-

Analogue Synthesis and Drug Delivery: Chemical modification of the this compound scaffold could lead to analogues with improved potency, selectivity, and solubility. Developing advanced drug delivery systems, such as nanoformulations, could help overcome its hydrophobicity and improve targeted delivery.

The study of this compound continues to bridge the gap between microbial ecology and modern pharmacology, offering a promising natural product for the development of next-generation therapeutics.

References

- 1. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]

- 2. Violacin A, a new chromanone produced by Streptomyces violaceoruber and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Anti-Cancer Activities of this compound: Actions on Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the anti-proliferative activity of this compound, a natural pigment of bacterial origin, in urinary bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Treatment Modulates Acute and Chronic Inflammation through the Suppression of Cytokine Production and Induction of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic effects of this compound in human uveal melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of this compound and Indolmycin [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of anti-quorum sensing and antibiofilm effects of secondary metabolites from Gambeya lacourtiana (De Wild) Aubr. & Pellegr against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Characterization of Anti-Cancer Activities of this compound: Actions on Tumor Cells and the Tumor Microenvironment [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. scispace.com [scispace.com]

- 17. High-level production of this compound by the newly isolated Duganella violaceinigra str. NI28 and its impact on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synergistic antimicrobial profiling of this compound with commercial antibiotics against pathogenic micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antioxidant properties of this compound: possible relation on its biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Systematic Approach on Evaluating the In Vitro Antioxidant Activity of this compound; Novel Isolate Chromobacterium Vaccinii CV5 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 24. Frontiers | Potential biocide roles of this compound [frontiersin.org]

- 25. bepls.com [bepls.com]

- 26. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]

- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. Crystal violet staining protocol | Abcam [abcam.com]

- 30. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. static.igem.org [static.igem.org]

L-Tryptophan as a Precursor for Violacein Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of violacein, a violet pigment with significant therapeutic potential, using L-tryptophan as its sole precursor. The document details the enzymatic pathway, regulatory mechanisms, quantitative production data, and comprehensive experimental protocols relevant to the study and manipulation of this fascinating metabolic pathway.

Introduction

This compound is a bisindole alkaloid produced by various bacteria, most notably Chromobacterium violaceum.[1] It is formed through the condensation of two L-tryptophan molecules and exhibits a range of biological activities, including antibacterial, antiviral, and antitumor properties. The biosynthesis of this compound is orchestrated by a set of five enzymes, VioA, VioB, VioC, VioD, and VioE, encoded by the vio operon.[2] Understanding the intricacies of this pathway is crucial for harnessing its potential in biotechnological and pharmaceutical applications.

The this compound Biosynthetic Pathway

The conversion of L-tryptophan to this compound is a multi-step enzymatic cascade. Two molecules of L-tryptophan are condensed to form the this compound backbone.[3] The pathway is initiated by the oxidation of L-tryptophan and proceeds through a series of complex reactions, including dimerization, rearrangement, and hydroxylations, to yield the final this compound molecule. A significant byproduct of this pathway is deoxythis compound, which lacks a hydroxyl group present in this compound.[1][4]

Key Enzymes and Their Functions

The biosynthesis of this compound is catalyzed by five core enzymes encoded by the vioABCDE operon:

-

VioA (L-tryptophan oxidase): A flavoenzyme that catalyzes the initial step, the oxidation of L-tryptophan to indole-3-pyruvic acid (IPA) imine.[1][5] This reaction is FAD-dependent.[1]

-

VioB (Heme-dependent peroxidase): This enzyme, in conjunction with VioA, facilitates the dimerization of two IPA imine molecules to form a transient intermediate.[5]

-

VioE (Indole-rearranging enzyme): VioE catalyzes a critical[6][7]-shift of an indole ring in the dimerized intermediate, leading to the formation of prodeoxyviolaceinic acid.[5]

-

VioD (FAD-dependent monooxygenase): This enzyme hydroxylates one of the indole rings of prodeoxyviolaceinic acid at the 5-position to produce prothis compound.[5]

-

VioC (FAD-dependent monooxygenase): VioC acts on the other indole ring of prothis compound at the 2-position, leading to the formation of an oxindole and the final this compound molecule.[5] VioC can also act on prodeoxyviolaceinic acid to produce deoxythis compound.[1]

dot

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, primarily controlled by quorum sensing (QS) and negative feedback mechanisms.

Quorum Sensing Activation

In C. violaceum, the expression of the vio operon is positively regulated by the CviI/R quorum sensing system.[8] CviI synthesizes the autoinducer molecule N-hexanoyl-L-homoserine lactone (C6-HSL). As the bacterial population density increases, the concentration of C6-HSL surpasses a threshold, leading to its binding with the transcriptional regulator CviR. The CviR/C6-HSL complex then activates the transcription of the vioA promoter, initiating the biosynthesis of this compound.

Negative Regulation by VioS

A putative repressor protein, VioS, has been identified as a negative regulator of this compound biosynthesis. VioS acts by antagonizing the positive regulation mediated by the CviR/C6-HSL complex on the vioA promoter. This provides an additional layer of control over this compound production.

dot

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the concentration of its precursor, L-tryptophan, as well as other culture conditions. The following tables summarize key quantitative data from various studies.

Effect of L-Tryptophan Concentration on this compound Production

| L-Tryptophan Concentration (g/L) | This compound Yield (g/L) | Fold Increase vs. Control | Reference Organism | Notes |

| 0 | ~0.28 | - | C. violaceum | Control group with no additional tryptophan. |

| 0.15 | 0.83 | 2.96 | C. violaceum | Optimal concentration in this study. |

| 0.3 | 0.80 | 2.85 | C. violaceum | |

| >0.3 | Decreased | - | C. violaceum | Higher concentrations may inhibit production. |

| Not specified (supplemented) | 0.82 | - | C. violaceum | Grown on sugarcane bagasse.[9] |

| 2.8 (fed-batch) | 4.12 | - | Citrobacter freundii (recombinant) | High-density fermentation.[10] |

| Not specified (from glucose) | 1.75 | - | E. coli (recombinant) | Engineered for tryptophan overproduction.[10] |

Data compiled from multiple sources, including a study on optimizing this compound production in C. violaceum.

Kinetic Parameters of VioA

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (µM-1s-1) |

| L-Tryptophan | 125 | 0.75 | 0.006 |

| 6-Fluoro-L-tryptophan | 100 | 0.94 | 0.0094 |

| 6-Chloro-L-tryptophan | 130 | 1.2 | 0.0092 |

| 6-Bromo-DL-tryptophan | 154 | 1.2 | 0.0078 |

| 6-Methyl-DL-tryptophan | 169 | 1.15 | 0.0068 |

| 1-Methyl-L-tryptophan | 120 | 0.70 | 0.0058 |

| 7-Aza-tryptophan | 283 | 0.17 | 0.0006 |

Kinetic parameters for VioA with various tryptophan analogs. Data from in vitro assays.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression of the this compound Operon in E. coli

This protocol describes the cloning of the vioABCDE operon into a pET expression vector and its subsequent expression in E. coli BL21(DE3).

dot

References

- 1. Biosynthesis of this compound, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. In vitro biosynthesis of this compound from L-tryptophan by the enzymes VioA-E from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploration of the In Vitro this compound Synthetic Pathway with Substrate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneticsmr.com [geneticsmr.com]

- 9. Microbial production of the drugs this compound and deoxythis compound: analytical development and strain comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High crude this compound production from glucose by Escherichia coli engineered with interactive control of tryptophan pathway and this compound biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer and Cytotoxic Effects of Violacein: A Technical Guide for Researchers

Introduction: Violacein, a naturally occurring purple pigment derived from bacteria such as Chromobacterium violaceum, has garnered significant attention in the scientific community for its potent anticancer and cytotoxic properties. This bisindole alkaloid has demonstrated a broad spectrum of activity against various cancer cell lines, operating through multiple mechanisms to induce cell death, inhibit proliferation, and hinder metastasis. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer effects, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion. These effects are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis